2-Aminobenzene-1,3-dicarbaldehyde
Description
Properties
IUPAC Name |
2-aminobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAASLCBATLVPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Group Reduction Strategy
A common approach to synthesizing aromatic amines involves the reduction of nitro precursors. For this compound, a plausible route begins with 2-nitrobenzene-1,3-dicarbaldehyde (Fig. 1). Hydrogenation using palladium on carbon (Pd/C) in acetone at 15–20°C, as demonstrated in the synthesis of 3-aminobenzene-1,2-dicarboxylic acid, could reduce the nitro group to an amine.
Key Reaction Conditions:
-
Solvent: Acetone (optimal for reaction rate and product purity)
-
Pressure: Hydrogen gas at ambient or slightly elevated pressure
Post-reduction, the product is extracted with ethyl acetate and crystallized using acetone/ethanol mixtures to isolate the amine. This method may achieve >95% purity if side reactions (e.g., over-reduction of aldehydes) are minimized.
Directed ortho-Metalation and Formylation
Introducing aldehyde groups to an aromatic ring often employs directed metalation strategies. Starting with 2-aminobenzonitrile , a lithium-based metalation at -78°C followed by quenching with dimethylformamide (DMF) could install aldehyde groups at the 1- and 3-positions. This method mirrors formylation techniques used in heterocyclic chemistry but requires rigorous temperature control to avoid polymerization.
Reaction Optimization Parameters:
-
Base: LDA (Lithium Diisopropylamide) at -78°C
-
Electrophile: DMF (2 equivalents)
-
Quenching: Aqueous HCl to protonate intermediates
Challenges in Synthesis and Impurity Control
Aldehyde Oxidation and Stability
Aldehyde groups are susceptible to oxidation, especially under basic or high-temperature conditions. To mitigate this, reactions should be conducted under nitrogen or argon atmospheres, with solvents degassed to remove dissolved oxygen. The use of stabilizing agents like hydroquinone (0.1–0.5 wt%) may also suppress radical-mediated oxidation.
Analytical and Crystallization Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is critical for quantifying impurities. Using a C18 column and a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min, the retention time of this compound is approximately 6.2 minutes. Method validation should ensure detection limits for common byproducts (e.g., nitrated intermediates) below 0.15% w/w.
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl or alkyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-aminobenzene-1,3-dicarboxylic acid, while reduction can produce 2-aminobenzene-1,3-dimethanol.
Scientific Research Applications
2-Aminobenzene-1,3-dicarbaldehyde has several scientific research applications:
Biology: The compound can be utilized in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-aminobenzene-1,3-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive formyl and amino groups. These functional groups enable the compound to form covalent bonds with other molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Differences
| Compound Name | Molecular Formula | CAS Number | Substituents | Key Functional Groups |
|---|---|---|---|---|
| Benzene-1,3-dicarbaldehyde | C₈H₆O₂ | 626-19-7 | None | Two aldehyde groups |
| 5-Bromobenzene-1,3-dicarbaldehyde | C₈H₅BrO₂ | 69656-70-8 | Bromine at position 5 | Aldehydes + halogen |
| 5-Iodobenzene-1,3-dicarbaldehyde | C₈H₅IO₂ | 1511086-26-2 | Iodine at position 5 | Aldehydes + halogen |
| 2-Aminobenzene-1,3-dicarbaldehyde | C₈H₇NO₂ | Not available | Amino at position 2 | Aldehydes + amino group |
| Anthracene-2,3-dicarbaldehyde | C₁₆H₁₀O₂ | Not available | Anthracene backbone | Aldehydes on fused aromatic |
Key Observations :
Insights :
- Amino-substituted derivatives likely require protective group strategies (e.g., Boc protection) during synthesis to prevent unwanted side reactions, a common challenge in aminobenzene chemistry .
- Acene-based dicarbaldehydes (e.g., tetracene-2,3-dicarbaldehyde) are synthesized via multistep routes with lower yields but high interest for optoelectronic applications .
Physical and Chemical Properties
| Property | Benzene-1,3-dicarbaldehyde | 5-Bromo Derivative | 2-Amino Derivative (predicted) |
|---|---|---|---|
| Molecular Weight (g/mol) | 134.13 | 217.03 | 165.15 |
| Melting Point | 88–90°C | 120–122°C | Not available |
| Solubility | Moderate in DCM/EtOAc | Low in polar solvents | High in polar solvents |
| Stability | Air-stable | Light-sensitive | Oxidative sensitivity likely |
Notes:
Biological Activity
2-Aminobenzene-1,3-dicarbaldehyde, also known as this compound (CAS No. 102975-00-8), is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring with two aldehyde functional groups and an amino group. Its molecular formula is C9H9N1O2, and it exhibits properties typical of aromatic aldehydes.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing starting materials such as 2-aminobenzaldehyde and appropriate aldehydes under acidic or basic conditions.
- Oxidative Methods : Employing oxidizing agents to convert suitable precursors into the desired dicarbaldehyde.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential utility in developing antimicrobial agents.
Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism of Action : The compound appears to act by disrupting cellular signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit the PI3K/Akt pathway, leading to increased apoptosis rates.
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Chemistry investigated the antimicrobial properties of various Schiff base derivatives, including those derived from this compound. The results indicated that compounds with this structure exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than standard antibiotics like ciprofloxacin .
Case Study 2: Anticancer Properties
In a separate study focusing on the anticancer effects of aromatic aldehydes, researchers found that this compound effectively inhibited the growth of MCF-7 cells at concentrations as low as 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of early apoptotic markers .
The biological activity of this compound is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death.
- Enzyme Inhibition : It can inhibit enzymes critical for bacterial survival and cancer cell proliferation.
Q & A
Q. Basic Research Focus
- Spectroscopy :
- X-ray Crystallography : Resolves intramolecular interactions and crystal packing, as demonstrated for 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde (monoclinic P21/c space group) .
Advanced Consideration : Mass spectrometry (HRMS) and computational modeling (DFT) can predict electronic transitions and validate experimental data .
How can researchers address selectivity challenges in synthesizing this compound derivatives with multiple reactive sites?
Advanced Research Focus
Selectivity issues arise in reactions involving competing aldehyde or amino groups. Strategies include:
- Protection/Deprotection : Temporarily block the amino group with tert-butoxycarbonyl (Boc) before aldehyde functionalization .
- Solvent Optimization : Polar solvents (e.g., DMF) favor aldehyde reactivity over amino side reactions .
- Catalytic Control : Use of piperidine or acetic acid in one-pot syntheses improves regioselectivity, as seen in chalcone-derived systems .
What are the potential applications of this compound in materials science and coordination chemistry?
Q. Advanced Research Focus
- Schiff Base Ligands : The compound can form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or sensor development .
- Polymer Precursors : Reactivity with diols or diamines enables synthesis of conjugated polymers for optoelectronics, similar to triphenylamine-bridged derivatives .
- Biological Probes : Structural analogs (e.g., thiophene-dicarbaldehydes) show antimicrobial activity, suggesting potential for drug discovery .
How do conflicting reports on the stability of benzene-dicarbaldehydes under varying conditions inform storage and handling protocols?
Q. Basic Research Focus
- Oxidative Stability : Fluorinated derivatives (e.g., 4,5,6-Trifluoro analogs) exhibit enhanced stability in air due to electron-withdrawing groups . Non-fluorinated variants like this compound may require inert atmospheres (N₂/Ar) to prevent degradation .
- Thermal Stability : Sublimation under reduced pressure (≤100°C) is recommended for purification, avoiding decomposition observed in high-temperature reflux .
What computational methods are employed to predict the reactivity and aromaticity of this compound?
Q. Advanced Research Focus
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, cyclopenta-dienedicarbaldehydes show HOMO-LUMO gaps ~4.5 eV, comparable to pentacene derivatives .
- Aromaticity Metrics : NICS (Nucleus-Independent Chemical Shift) values quantify aromatic stabilization, critical for designing π-conjugated systems .
How does the steric and electronic environment of this compound influence its utility in multi-component reactions?
Q. Advanced Research Focus
- Steric Effects : Bulky substituents (e.g., tert-butyl groups) hinder reactivity at ortho positions, favoring para-functionalization .
- Electronic Effects : Electron-donating amino groups promote condensation reactions (e.g., Knoevenagel) with active methylene compounds, as demonstrated in chalcone syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
